REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4]([CH2:5][c:6]1[cH:7][cH:8][c:9]([Br:12])[cH:10][cH:11]1)=[O:13].[CH3:25][CH2:26][O:27][C:28]([CH3:29])=[O:30].[K+:14].[K+:15].[O-:16][C:17]([O-:18])=[O:19].[O:20]=[CH:21][N:22]([CH3:23])[CH3:24]>>[CH2:1]([CH3:2])[O:3][C:4]([C:5]([c:6]1[cH:7][cH:8][c:9]([Br:12])[cH:10][cH:11]1)=[CH2:17])=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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C=C(C(=O)OCC)c1ccc(Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |